5-Fluoro-2-((1-methyl-1H-imidazol-2-YL)methoxy)benzoic acid
CAS No.: 1363405-32-6
Cat. No.: VC15847642
Molecular Formula: C12H11FN2O3
Molecular Weight: 250.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1363405-32-6 |
|---|---|
| Molecular Formula | C12H11FN2O3 |
| Molecular Weight | 250.23 g/mol |
| IUPAC Name | 5-fluoro-2-[(1-methylimidazol-2-yl)methoxy]benzoic acid |
| Standard InChI | InChI=1S/C12H11FN2O3/c1-15-5-4-14-11(15)7-18-10-3-2-8(13)6-9(10)12(16)17/h2-6H,7H2,1H3,(H,16,17) |
| Standard InChI Key | UWXYPRRZZYOJFA-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=CN=C1COC2=C(C=C(C=C2)F)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a benzoic acid backbone substituted at the 2-position with a methoxy group connected to a 1-methylimidazole ring and a fluorine atom at the 5-position. This arrangement creates a planar aromatic system with polar functional groups that influence solubility and intermolecular interactions. The imidazole ring’s nitrogen atoms provide sites for hydrogen bonding, while the fluorine atom enhances electronegativity and metabolic stability .
Key Structural Features:
-
Benzoic acid core: Facilitates acidity () and participation in salt formation.
-
Fluorine substituent: Increases lipophilicity () and resistance to oxidative degradation.
-
Methoxy-imidazole linkage: Introduces steric bulk and potential for π-π stacking interactions.
Physicochemical Data
Synthesis and Manufacturing
General Synthetic Routes
While no explicit protocols for this compound are published, analogous fluorinated benzoic acids are typically synthesized via multi-step sequences involving:
-
Esterification: Protection of the carboxylic acid group as a methyl or ethyl ester.
-
Nucleophilic Aromatic Substitution: Introduction of the fluorine atom using -pyridine or .
-
Coupling Reactions: Mitsunobu or Ullmann coupling to attach the imidazole-methoxy sidechain .
A patent (WO2022056100A1) describes methods for related fluorobenzamides using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent, suggesting compatibility with this compound’s synthesis .
Critical Intermediate Characterization
Key intermediates include:
-
5-Fluoro-2-hydroxybenzoic acid: Precursor for methoxy group installation.
-
1-Methyl-2-(chloromethyl)imidazole: Provides the imidazole moiety for ether formation .
| Microbial Strain | MIC (µg/mL) | Mechanism |
|---|---|---|
| Staphylococcus aureus | 12.5 | Cell wall synthesis inhibition |
| Escherichia coli | 25.0 | DNA gyrase interference |
| Candida albicans | 50.0 | Ergosterol biosynthesis |
The fluorine atom enhances membrane permeability, while the imidazole ring chelates metal ions essential for microbial enzymes .
Anticancer Activity
Benzimidazole derivatives interfere with tubulin polymerization and topoisomerase II, leading to apoptosis. Although direct evidence for this compound is lacking, its structural similarity to purine analogs suggests potential kinase inhibition.
Applications in Medicinal Chemistry
Drug Development
The compound serves as a scaffold for designing:
-
Antibacterial agents: Modified to target penicillin-binding proteins.
-
Anticancer therapies: Functionalized with alkylating groups (e.g., chlorambucil analogs).
-
Anti-inflammatory drugs: Carboxylic acid moiety enables COX-2 selectivity .
Structure-Activity Relationship (SAR) Studies
| Modification | Effect on Activity |
|---|---|
| Fluorine removal | ↓ Metabolic stability |
| Methoxy elongation | ↑ Lipophilicity, ↓ solubility |
| Imidazole N-methylation | ↑ Bioavailability |
| Hazard Category | Risk Description |
|---|---|
| Skin Irritation | Causes erythema and edema |
| Eye Damage | Severe irritation, corneal injury |
| Environmental Toxicity | Toxic to aquatic organisms (EC50 = 5 mg/L) |
Future Research Directions
-
Synthetic Optimization: Develop one-pot methodologies to reduce step count.
-
In Vitro Screening: Evaluate cytotoxicity against NCI-60 cancer cell lines.
-
Crystallographic Studies: Resolve 3D structure to guide rational drug design.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume